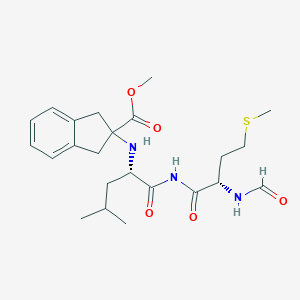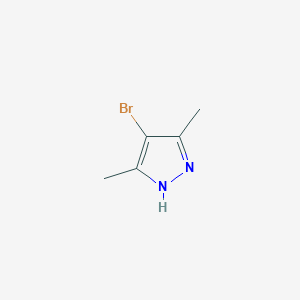
4,4'-Vinylenedipyridine
概要
説明
4,4'-Vinylenedipyridine is a compound that features a vinylene linker connecting two pyridine rings. It is a potential intermolecular bis-intercalator of DNA, which means it can insert itself between two base pairs of DNA, potentially affecting its structure and function. This compound has been studied for its ability to react with nucleobases, particularly with deoxyguanosine, as shown in a mass spectrometric investigation where it was found to ligate with terpyridine platinum(II) on the 3'-terminal deoxyguanosine .
Synthesis Analysis
The synthesis of 4,4'-Vinylenedipyridine derivatives and related compounds involves various chemical reactions. For instance, the Knoevenagel reaction was used to obtain precursor isomers for further modification into compounds like trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamide-TEMPO . Additionally, poly(4-vinyl pyridine) (p(4-VP)) particles have been synthesized through micro-emulsion polymerization techniques, which were later modified with different agents to introduce various functional groups .
Molecular Structure Analysis
The molecular structures of 4,4'-Vinylenedipyridine derivatives have been established using techniques such as X-ray crystallography. For example, the structures of cis- and trans-isomers of 4-(2-(9-anthryl)vinyl)pyridine were determined, and their isomerization kinetics were studied using 1H NMR spectroscopy . The X-ray structures of other styrylpyridine-derivatives used to obtain related compounds have also been reported, providing detailed insights into their molecular conformations .
Chemical Reactions Analysis
4,4'-Vinylenedipyridine and its derivatives undergo various chemical reactions. For instance, the compound can react with self-complementary oligonucleotides, as demonstrated by the reaction with d(CpGpTpApCpG), which resulted in ligation of one terpyridine PtII to the 3'-terminal deoxyguanosine . Additionally, poly(4-vinyl pyridine) can be post-modified to generate desired functional groups for applications such as antimicrobial and environmental uses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-Vinylenedipyridine derivatives have been characterized using various analytical techniques. The adducts formed between poly(4-vinyl pyridine) and metal alkyls were characterized by solid-state 13C NMR, infrared spectroscopy, and differential scanning calorimetry (DSC), revealing their nonpyrophoric and thermally dissociable nature . The light-induced reactions within poly(4-vinyl pyridine)/pyridine gels were studied, showing the formation of 1,6-polyazaacetylene oligomers and a change in electrical conductivity from ionic to electronic, suggesting potential in energy-harvesting and sensor applications .
科学的研究の応用
4. Green Synthesis and Activation of Metal–Organic Frameworks
- Application Summary: 4,4’-Vinylenedipyridine is used in the synthesis and activation of metal-organic frameworks (MOFs) under supercritical conditions. These MOFs have applications in areas such as separation, gas storage, catalysis, sensing, conductivity, light harvesting and energy conversion, ion-exchange, drug delivery, polluted air and water treatment, synthesis of nanomaterials with desirable morphologies, and as anti-bacterial agents .
- Methods of Application: The methods involve the use of supercritical carbon dioxide (scCO2) in the synthesis and activation of MOFs. The exact procedures and parameters are not detailed in the source .
- Results: The results show that scCO2 can be effectively utilized in the synthesis and activation of MOFs .
5. Catalyst in Polymer Synthesis
- Application Summary: 4,4’-Vinylenedipyridine is used as a catalyst in polymer synthesis .
- Methods of Application: The specific methods of application and experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained from this application are not provided in the source .
6. Reagent in Peptide and Peptidomimetic Synthesis
- Application Summary: 4,4’-Vinylenedipyridine is used as a reagent in peptide and peptidomimetic synthesis .
- Methods of Application: The specific methods of application and experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained from this application are not provided in the source .
7. Ligand in Coordination Chemistry
- Application Summary: 4,4’-Vinylenedipyridine is used as a ligand in coordination chemistry for the preparation of a variety of organic compounds .
- Methods of Application: The specific methods of application and experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained from this application are not provided in the source .
8. Synthesis of One-Dimensional Copper Metal-Organic Frameworks
- Application Summary: 4,4’-Vinylenedipyridine is used in the synthesis of one-dimensional copper metal-organic frameworks (MOFs) under supercritical conditions .
- Methods of Application: The methods involve the use of copper(II) acetylacetonate complexes as the metal complex and then 4,4’-bipyridine or 4,4’-trimethylenedipyridine as the choice ligand .
- Results: The results show that one-dimensional copper MOFs can be synthesized under supercritical conditions .
9. Formation of Hetero-molecular Hydrogen Bonds
- Application Summary: 4,4’-Vinylenedipyridine is used in the formation of hetero-molecular hydrogen bonds, providing insight into the formation of cocrystals of flavonoids .
- Methods of Application: The methods involve the use of molar ratios and structural analysis .
- Results: The formation of these hetero-molecular hydrogen bonds provides insights into the structural properties of flavonoids and 4,4’-Vinylenedipyridine .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014763 | |
| Record name | trans-4,4'-Vinylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Acros Organics MSDS] | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Vinylenedipyridine | |
CAS RN |
13362-78-2, 1135-32-6 | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Di(4-pyridyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Vinylenedipyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-4,4'-Vinylenedipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4,4'-vinylenedipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-di(4-pyridyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



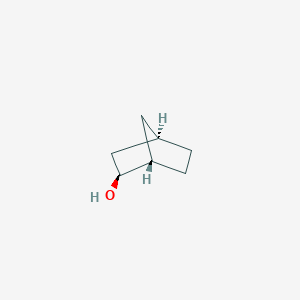
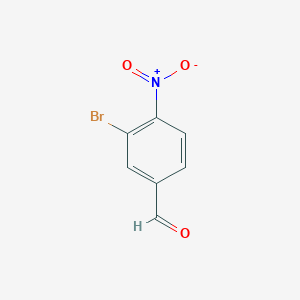

![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)


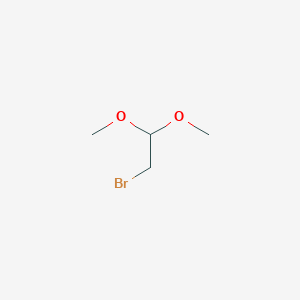

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)

